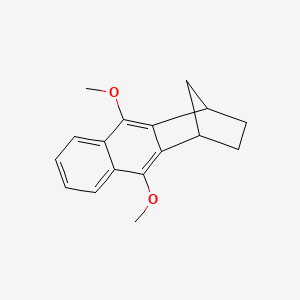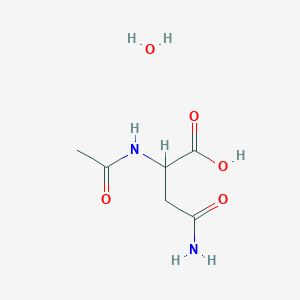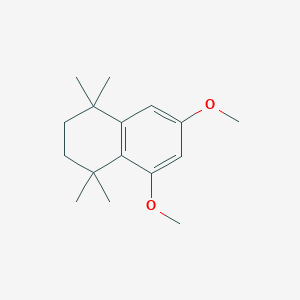
2,6-Dibromo-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-1-hexene is an organic compound with the molecular formula C6H10Br2 It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-1-hexene can be synthesized through the bromination of 1-hexene. The reaction typically involves the addition of bromine (Br2) to 1-hexene in the presence of a solvent such as dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond in 1-hexene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-1-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) are used.
Addition Reactions: Electrophiles such as hydrogen halides (HX) and halogens (X2) are commonly used.
Major Products Formed:
Substitution Reactions: Formation of alcohols and other substituted products.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of dibromoalkanes and other addition products.
Scientific Research Applications
2,6-Dibromo-1-hexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-1-hexene involves its reactivity with various nucleophiles and electrophiles. The compound’s double bond and bromine atoms make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2,6-Dibromo-2-hexene
- 1,6-Dibromohexane
- 2,3-Dibromo-3-methylpentane
- 1,2-Dibromo-4-methylpentane
Comparison: 2,6-Dibromo-1-hexene is unique due to the position of the bromine atoms and the presence of a double bond. This structural feature imparts distinct reactivity and properties compared to other dibromoalkanes. For example, 1,6-Dibromohexane lacks the double bond, making it less reactive in certain addition reactions .
Properties
CAS No. |
87280-36-2 |
|---|---|
Molecular Formula |
C6H10Br2 |
Molecular Weight |
241.95 g/mol |
IUPAC Name |
2,6-dibromohex-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-6(8)4-2-3-5-7/h1-5H2 |
InChI Key |
ZQYMDDGPWMLFGI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)



![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)



![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)



